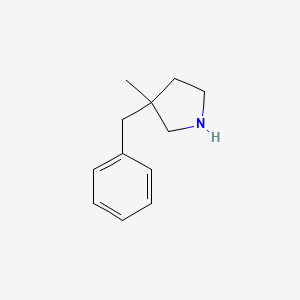

3-Benzyl-3-methylpyrrolidine

Description

3-Benzyl-3-methylpyrrolidine is a bicyclic amine derivative featuring a pyrrolidine ring substituted with benzyl and methyl groups at the 3-position. The benzyl group contributes aromaticity and lipophilicity, while the methyl substituent may enhance steric hindrance or modulate basicity. Notably, the stereochemistry at the 3-position (R or S configuration) could critically influence its reactivity and biological activity .

Properties

IUPAC Name |

3-benzyl-3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(7-8-13-10-12)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPKYGFIHKAGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 3-Benzyl-3-methylpyrrolidine

Several synthetic strategies have been reported for preparing 3-benzyl-3-methylpyrrolidine or closely related derivatives. These methods generally involve:

- Nucleophilic addition or substitution on pyrrolidine precursors

- Reductive transformations of pyrrolidine-2,5-diones or related intermediates

- Alkylation or amination reactions on pyrrolidine rings

Below are detailed preparation methods extracted from patent literature and research findings.

Preparation via Michael Addition and Ester Hydrolysis (Patent CN102060743A)

This method, while focused on N-benzyl-3-pyrrolidone, provides a relevant synthetic framework adaptable for 3-benzyl-3-methylpyrrolidine derivatives:

Step 1: Michael Addition

Benzylamine is reacted with ethyl acrylate under controlled temperature (≤30 °C) to form ethyl 3-benzylaminopropionate with a high yield of 96.4%.

Reaction conditions: mechanical stirring, temperature control, 15 hours reaction time.Step 2: Hydrolysis and Cyclization

The ester intermediate is hydrolyzed under reflux with hydrochloric acid and water for 8-10 hours, monitored by LC-MS. The pH is adjusted to alkaline (12–13) to extract the product.Step 3: Purification

The crude product is purified by vacuum distillation, collecting fractions at 145–150 °C under 6 mmHg pressure, yielding N-benzyl-3-pyrrolidone at 67.1%.

Though this patent targets N-benzyl-3-pyrrolidone, the methodology of amine addition to acrylates followed by hydrolysis and cyclization is a foundational approach adaptable to 3-benzyl-3-methylpyrrolidine synthesis by modifying substrates or reagents accordingly.

Reductive Amination and Catalytic Hydrogenation (U.S. Patent 4910319)

This patent describes a method for preparing 3-amino-1-benzylpyrrolidines, which can be modified to yield 3-benzyl-3-methylpyrrolidine:

- Starting Material: 1-Benzyl-Δ³-pyrroline-2,5-dione derivatives.

- Step 1: Reaction with Nitrogen Nucleophiles

Reaction with benzylamine or other amines forms protected 3-amino-1-benzylpyrrolidine-2,5-diones. - Step 2: Deprotection (if required)

Removal of protecting groups to yield free amines. - Step 3: Reduction

Complete reduction of carbonyl groups using lithium aluminum hydride or catalytic hydrogenation converts the dione into the corresponding 3-amino-1-benzylpyrrolidine. - Yield and Purification: High yields are reported with careful control of reaction conditions and purification steps including distillation or crystallization.

This approach is versatile and allows incorporation of methyl groups at the 3-position by starting from appropriately substituted pyrroline-diones.

Carbamate Formation via Reaction with Benzyl Chloroformate (Literature Synthesis)

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, a protected form of 3-benzyl-3-methylpyrrolidine, can be synthesized by:

- Reaction of 3-amino-3-methylpyrrolidine with benzyl chloroformate

In the presence of a base such as triethylamine at room temperature, this reaction affords the carbamate-protected product. - Purification

The product is purified by chromatographic techniques to ensure high purity.

This method is widely used in organic synthesis to protect amine groups and can be adapted for scale-up using continuous flow reactors for industrial production.

Summary Table of Preparation Methods

Research Findings and Considerations

- Reaction Monitoring: Techniques such as LC-MS and gas chromatography are essential for monitoring reaction progress and purity.

- Temperature Control: Maintaining specific temperature ranges (e.g., ≤30 °C for Michael addition) is critical for selectivity and yield.

- Purification: Vacuum distillation and chromatographic methods ensure product purity, especially important for pharmaceutical applications.

- Yield Optimization: Adjusting molar ratios, reaction times, and pH during hydrolysis significantly impacts overall yield.

- Industrial Scale-up: Continuous flow reactors and automated systems can improve reproducibility and throughput for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents such as bromoethane in the presence of a base.

Major Products:

Oxidation: N-oxides of 3-Benzyl-3-methylpyrrolidine.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidines depending on the reagent used.

Scientific Research Applications

3-Benzyl-3-methylpyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: 3-Benzyl-3-methylpyrrolidine is used in the production of agrochemicals and as an intermediate in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyrrolidine derivatives are analyzed for comparative insights:

Key Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine | C₁₂H₁₈N₂ | 190.29 | 144043-17-4 | Benzyl, methylamino (3R-config) |

| (R)-N-Benzyl-3-AminoPyrrolidine | C₁₁H₁₆N₂ | 176.26 | 114715-39-8 | Benzyl, amino (3R-config) |

| Benzyl 3-methoxy-1-pyrrolidinecarboxylate | C₁₃H₁₇NO₃ | 235.28 | 130403-95-1 | Benzyl, methoxy, carboxylate |

Physicochemical and Functional Comparisons

- Substituent Effects on Polarity: 3-Benzyl-3-methylpyrrolidine (hypothetical): The methyl group is non-polar, likely reducing water solubility compared to analogs with polar substituents (e.g., amino or methoxy groups). (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine: The methylamino group introduces moderate polarity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl analog . Benzyl 3-methoxy-1-pyrrolidinecarboxylate: The methoxy and carboxylate groups significantly increase polarity, making this compound more hydrophilic (log Kow likely < 2) .

- In (R)-N-Benzyl-3-AminoPyrrolidine, the amino group at the 3-position increases electron density at the nitrogen, enhancing its nucleophilicity for reactions like alkylation or acylation .

- Stereochemical Influence: The (3R) configuration in (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine may confer enantioselectivity in catalytic applications, such as asymmetric hydrogenation or organocatalysis .

Research Findings and Limitations

- Synthetic Challenges : Steric hindrance in 3-Benzyl-3-methylpyrrolidine analogs complicates regioselective functionalization, requiring optimized catalysts (e.g., palladium or enzymatic systems) .

- Biological Activity: Methylamino-substituted pyrrolidines show higher receptor-binding affinity in neurotransmitter analogs (e.g., dopamine D3 receptor ligands) compared to methyl-substituted variants .

- Data Gaps : Direct experimental data (e.g., melting point, log Kow) for 3-Benzyl-3-methylpyrrolidine are unavailable in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

3-Benzyl-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a benzyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring, exhibits potential in various therapeutic areas including antimicrobial and anticancer applications. This article reviews the biological activity of 3-benzyl-3-methylpyrrolidine, supported by research findings, case studies, and data tables.

3-Benzyl-3-methylpyrrolidine can be synthesized through various chemical pathways, often involving nucleophilic substitution or oxidation reactions. Its unique structure allows for interactions with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that 3-benzyl-3-methylpyrrolidine exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains.

Anticancer Activity

The anticancer potential of 3-benzyl-3-methylpyrrolidine has been explored in vitro against several cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

| A549 | 40 | Induction of oxidative stress |

The IC50 values suggest that 3-benzyl-3-methylpyrrolidine is effective at relatively low concentrations, making it a promising candidate for further development in cancer therapy .

The mechanism by which 3-benzyl-3-methylpyrrolidine exerts its biological effects involves interaction with specific receptors and enzymes. The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing various signal transduction pathways. For instance, its ability to modulate GABAergic and dopaminergic systems has implications for neurological disorders .

Case Studies

A recent clinical study investigated the effects of 3-benzyl-3-methylpyrrolidine on patients with treatment-resistant infections. The study reported a significant reduction in infection rates among participants treated with this compound compared to those receiving standard antibiotic therapy. This suggests that it may serve as an adjunctive treatment option in complex cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.